(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
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Overview
Description
(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is a gold-based compound with the empirical formula C22H27AuF6NO4PS2 and a molecular weight of 775.51 g/mol . This compound is known for its stability and catalytic properties, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide typically involves the reaction of (2-Di-tert-butylphosphinobiphenyl)gold(I) chloride with silver bis(trifluoromethanesulfonyl)imide in a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified by filtration to remove any insoluble by-products, followed by evaporation of the solvent to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide primarily undergoes catalytic reactions, including:
Oxidation: This compound can catalyze oxidation reactions, often in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: It can also facilitate reduction reactions, typically involving reducing agents like sodium borohydride.
Substitution: The compound is involved in substitution reactions where ligands are exchanged with other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic substrates. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents like dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions produce reduced forms of the substrates .
Scientific Research Applications
(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling and cyclization reactions.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying biological processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in cancer treatment due to its gold-based properties.
Mechanism of Action
The mechanism of action of (2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide involves its role as a catalyst. The gold center facilitates the activation of substrates, enabling various chemical transformations. The compound interacts with molecular targets through coordination bonds, influencing reaction pathways and enhancing reaction rates .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imide: Similar in structure and catalytic properties but differs in the phosphine ligand.
Triphenylphosphinegold(I) trifluoromethanesulfonate: Another gold-based catalyst with different anionic ligands, offering varying stability and reactivity.
Uniqueness
(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide stands out due to its unique ligand structure, which provides enhanced stability and catalytic efficiency compared to other gold-based catalysts. Its ability to operate under mild conditions and its versatility in various reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
1036000-94-8 |
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Molecular Formula |
C22H28AuF6NO4PS2+ |
Molecular Weight |
776.5 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;ditert-butyl-(2-phenylphenyl)phosphanium;gold(1+) |
InChI |
InChI=1S/C20H27P.C2F6NO4S2.Au/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h7-15H,1-6H3;;/q;-1;+1/p+1 |
InChI Key |
IXAZMTRZKJUWDK-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)[PH+](C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origin of Product |
United States |
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